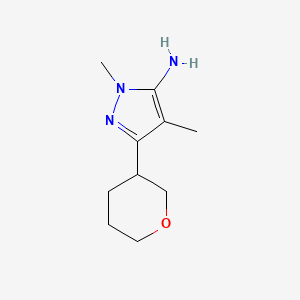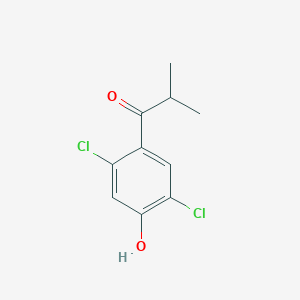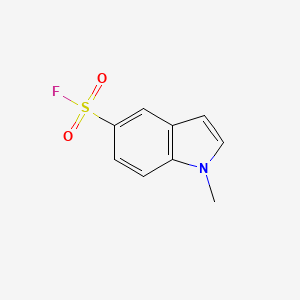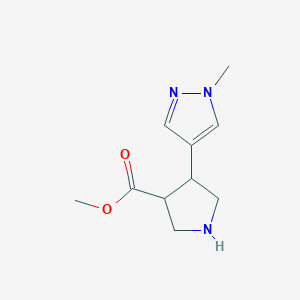
2-(5-Fluoropyridin-3-yl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoropyridin-3-yl)-3-methylbutanoic acid is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom at the 5-position and a butanoic acid moiety at the 3-position. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a fluorine atom using reagents such as hydrofluoric acid or tetrabutylammonium fluoride . The resulting fluoropyridine can then be subjected to further reactions to introduce the butanoic acid group.
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields . The subsequent steps to attach the butanoic acid moiety can be optimized for large-scale production using standard organic synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Fluoropyridin-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridines .
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoropyridin-3-yl)-3-methylbutanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(5-Fluoropyridin-3-yl)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyridine: Lacks the butanoic acid moiety but shares the fluorinated pyridine core.
3-Fluoropyridine: Similar structure but with the fluorine atom at a different position.
2-(3-Fluoropyridin-5-yl)acetic acid: Similar structure with an acetic acid moiety instead of butanoic acid.
Uniqueness: 2-(5-Fluoropyridin-3-yl)-3-methylbutanoic acid is unique due to the specific positioning of the fluorine atom and the butanoic acid group, which together confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
2-(5-fluoropyridin-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6(2)9(10(13)14)7-3-8(11)5-12-4-7/h3-6,9H,1-2H3,(H,13,14) |
InChI-Schlüssel |
VXUCCEVGBQHBLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC(=CN=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)


![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)




![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine](/img/structure/B13315945.png)

![5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B13315955.png)
![5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13315957.png)
![7-tert-Butyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13315962.png)

